5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide
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Overview
Description
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a dimethylamino group, and various alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene derivatives with dimethylaminopropylamine under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler amines and hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted hydrocarbons.
Scientific Research Applications
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
Carbodiimides: Compounds used in peptide synthesis and as crosslinking agents.
Uniqueness
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-N-propyl-1-naphthaleneacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
15039-48-2 |
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Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-propylpentanamide |
InChI |
InChI=1S/C23H34N2O/c1-6-16-24-22(26)23(18(2)3,15-10-17-25(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H,24,26) |
InChI Key |
JGJBAEVKHXUXIP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Canonical SMILES |
CCCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonyms |
α-[3-(Dimethylamino)propyl]-α-isopropyl-N-propyl-1-naphthaleneacetamide |
Origin of Product |
United States |
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